1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound features a urea core substituted with two distinct moieties:
- 3-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]: A pyrrolidinone ring substituted with a 4-methylphenyl group, contributing conformational rigidity and hydrogen-bonding capacity via the carbonyl oxygen.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15-4-7-18(8-5-15)25-14-17(13-21(25)26)24-22(27)23-11-10-16-6-9-19(28-2)20(12-16)29-3/h4-9,12,17H,10-11,13-14H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUMCVNCTNAZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenethylamine and 4-methylphenylpyrrolidinone. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as PTSA (p-toluenesulfonic acid), and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast cancer models. For example:
- Cell Line Tested : MDA-MB-231 (breast cancer)
- IC50 Value : 27.6 μM
- Mechanism of Action : Induction of apoptosis via mitochondrial pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways. This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Study on Breast Cancer Cells
In a study evaluating the cytotoxic effects on MDA-MB-231 cells, the compound significantly reduced cell viability. The structure-activity relationship indicated that modifications to the methoxy groups enhanced activity against these cells. The results suggest that the compound may serve as a lead for developing new anticancer agents.
Inflammatory Disease Model
In murine models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating conditions like rheumatoid arthritis.
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis |
| Anti-inflammatory | Murine Inflammation Model | N/A | Inhibition of cytokine release |
Mécanisme D'action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Structural Variations and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations :
- Lipophilicity : The target compound’s 3,4-dimethoxyphenyl group likely increases membrane permeability compared to analogs with single methoxy or ethoxy groups .
- Solubility : Morpholine-containing analogs (e.g., ) exhibit improved aqueous solubility due to the polar tertiary amine, whereas methyl/ethoxy groups favor lipid-rich environments.
Activité Biologique
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 340.46 g/mol. It exhibits a density of 1.079 g/cm³ and a boiling point of 480.3°C at 760 mmHg. The structural features include a dimethoxyphenyl group and a pyrrolidinone moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, similar to other compounds containing dimethoxyphenyl groups, which have shown promise in treating neurodegenerative diseases like Alzheimer's disease .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), with IC50 values comparable to known inhibitors . Such activity suggests potential applications in enhancing cholinergic transmission in neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the dimethoxyphenyl group can significantly affect the compound's potency and selectivity. For instance, alterations in the methoxy substituents have been shown to enhance binding affinity to AChE, thereby improving inhibitory effects .
| Modification | Effect on Activity |
|---|---|
| Removal of one methoxy group | Retained potency but reduced lipophilicity |
| Substitution with pyridinyl groups | Improved AChE inhibition |
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of similar compounds found that those with a dimethoxyphenyl structure significantly reduced neuronal apoptosis in models of oxidative stress . This suggests that 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea may offer similar protective benefits.
- Antimicrobial Activity : Another investigation into related compounds revealed antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was assessed using standard protocols, indicating that modifications to the phenolic structure can enhance antimicrobial efficacy .
Discussion
The biological activity of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea highlights its potential as a dual-action agent targeting both cholinergic systems and microbial pathogens. The structure-activity relationship studies provide insights into optimizing its pharmacological profile for therapeutic use.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this urea derivative?
Methodological Answer:
The synthesis involves:
- Step 1: Cyclization of precursors (e.g., γ-lactam derivatives) under acidic/basic conditions to form the pyrrolidinone ring.
- Step 2: Functionalization of the phenyl group via electrophilic substitution (e.g., methoxy group introduction).
- Step 3: Urea linkage formation using isocyanate-amine coupling under inert conditions (e.g., dry THF, 0–5°C).
Optimization Strategies: - Use flow chemistry for scalable and efficient reactions (reduces side products) .
- Employ high-throughput screening to identify optimal reaction conditions (e.g., solvent polarity, temperature gradients).
- Purify intermediates via flash chromatography or recrystallization to >95% purity before proceeding .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR for verifying substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, urea NH signals at δ 6.5–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC):
- Use C18 columns with acetonitrile/water gradients to assess purity (>95% required for biological assays).
- Mass Spectrometry (HRMS):
- Confirm molecular weight (e.g., [M+H]+ expected at m/z calculated from C₂₉H₃₃N₃O₄) .
- Infrared Spectroscopy (IR):
- Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .
Advanced: How can researchers design experiments to evaluate its enzyme inhibition potential?
Methodological Answer:
- Target Selection: Prioritize enzymes with structural homology to known urea-based inhibitors (e.g., kinases, proteases).
- Assay Design:
- Kinetic Studies: Use fluorogenic substrates to measure IC₅₀ values under varied pH and temperature conditions.
- Docking Simulations: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites .
- Control Experiments: Compare with structurally similar compounds (e.g., 1-(3,4-dimethoxyphenyl)-3-cyclohexylurea ) to isolate substituent effects .
- Data Validation: Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to confirm significance .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., cell line variability, serum concentration in in vitro studies).
- Structural Confirmation: Re-analyze compound batches via NMR/HPLC to rule out degradation or impurities .
- Meta-Analysis: Compare results with structurally analogous compounds (e.g., 1-(4-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea ) to identify substituent-driven trends .
- Mechanistic Follow-Up: Use CRISPR-edited cell lines to confirm target specificity (e.g., knockout models for suspected receptors) .
Advanced: What computational strategies can predict its reactivity and metabolic pathways?
Methodological Answer:
- Reactivity Prediction:
- Apply density functional theory (DFT) to model electron density maps for nucleophilic/electrophilic sites.
- Simulate hydrolysis pathways of the urea moiety under physiological pH using Gaussian or ORCA .
- Metabolic Stability:
- Use in silico tools (e.g., SwissADME) to predict cytochrome P450 interactions and metabolite formation.
- Validate with microsomal assays (e.g., human liver microsomes + NADPH cofactor) .
- Data Integration: Combine computational results with experimental LC-MS/MS data to refine predictive models .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
